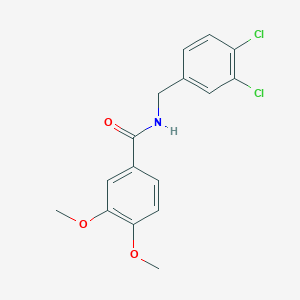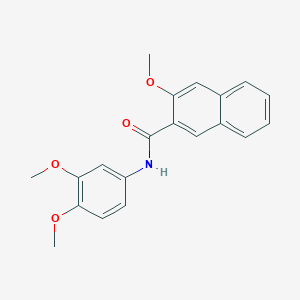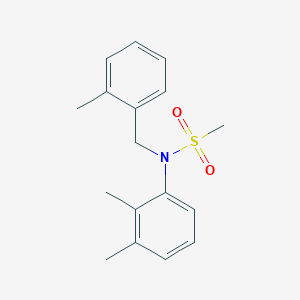![molecular formula C21H17N3O2 B5822284 N-methyl-N-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]-1-naphthamide](/img/structure/B5822284.png)
N-methyl-N-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]-1-naphthamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-methyl-N-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]-1-naphthamide, also known as ML167, is a small molecule inhibitor that has gained significant attention in the scientific community due to its potential therapeutic applications. ML167 was first synthesized in 2010 and has since been extensively studied for its mechanism of action, biochemical and physiological effects, and future directions in research.
Wirkmechanismus
N-methyl-N-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]-1-naphthamide functions as an inhibitor of the enzyme porcupine, which is involved in the Wnt signaling pathway. The Wnt signaling pathway plays a critical role in various cellular processes, including cell proliferation and differentiation. N-methyl-N-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]-1-naphthamide inhibits the secretion of Wnt ligands, which are necessary for the activation of the Wnt signaling pathway. This results in the inhibition of downstream signaling events, ultimately leading to the inhibition of cell growth and proliferation.
Biochemical and Physiological Effects
N-methyl-N-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]-1-naphthamide has been shown to have potent inhibitory effects on the Wnt signaling pathway, which has been implicated in various diseases. N-methyl-N-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]-1-naphthamide has been shown to inhibit the growth of cancer cells, decrease the production of amyloid-beta peptides, and protect dopaminergic neurons from oxidative stress-induced cell death. Additionally, N-methyl-N-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]-1-naphthamide has been shown to have low toxicity in vitro and in vivo, making it a promising candidate for further development as a therapeutic agent.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of N-methyl-N-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]-1-naphthamide is its specificity for the porcupine enzyme, which allows for targeted inhibition of the Wnt signaling pathway. Additionally, N-methyl-N-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]-1-naphthamide has been shown to have low toxicity, making it a promising candidate for further development as a therapeutic agent. However, one limitation of N-methyl-N-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]-1-naphthamide is its relatively low potency compared to other porcupine inhibitors. This may limit its effectiveness in certain applications.
Zukünftige Richtungen
Future research on N-methyl-N-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]-1-naphthamide could focus on its potential therapeutic applications in other diseases, such as diabetes and cardiovascular disease. Additionally, further studies could investigate the potential synergistic effects of N-methyl-N-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]-1-naphthamide with other therapeutic agents. Finally, the development of more potent and selective porcupine inhibitors could improve the effectiveness of N-methyl-N-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]-1-naphthamide in certain applications.
Synthesemethoden
The synthesis of N-methyl-N-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]-1-naphthamide involves the reaction of 3-phenyl-1,2,4-oxadiazole-5-carbaldehyde with N-methyl-1-naphthylamine in the presence of a reducing agent. The resulting product is purified through column chromatography to obtain N-methyl-N-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]-1-naphthamide in high purity.
Wissenschaftliche Forschungsanwendungen
N-methyl-N-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]-1-naphthamide has been studied for its potential therapeutic applications in various diseases, including cancer, Alzheimer's disease, and Parkinson's disease. In cancer, N-methyl-N-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]-1-naphthamide has been shown to inhibit the growth of cancer cells by targeting the Wnt signaling pathway. In Alzheimer's disease, N-methyl-N-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]-1-naphthamide has been shown to decrease the production of amyloid-beta peptides, which are known to contribute to the pathogenesis of the disease. In Parkinson's disease, N-methyl-N-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]-1-naphthamide has been shown to protect dopaminergic neurons from oxidative stress-induced cell death.
Eigenschaften
IUPAC Name |
N-methyl-N-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]naphthalene-1-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H17N3O2/c1-24(14-19-22-20(23-26-19)16-9-3-2-4-10-16)21(25)18-13-7-11-15-8-5-6-12-17(15)18/h2-13H,14H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HJTBOMBCRYFWSW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(CC1=NC(=NO1)C2=CC=CC=C2)C(=O)C3=CC=CC4=CC=CC=C43 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H17N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
343.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![N,N-dimethyl-N'-[3-(methylthio)phenyl]thiourea](/img/structure/B5822226.png)


![N-{[(2,6-dimethylphenyl)amino]carbonothioyl}-2-(4-methylphenoxy)acetamide](/img/structure/B5822242.png)
![1-{5-methoxy-2-methyl-1-[3-(trifluoromethyl)phenyl]-1H-indol-3-yl}ethanone](/img/structure/B5822246.png)

![ethyl 4-{[3-(3-nitrophenyl)-3-oxopropyl]amino}benzoate](/img/structure/B5822269.png)
![methyl [3-(2-nitrovinyl)-1H-indol-1-yl]acetate](/img/structure/B5822275.png)


![4-{[4-(3,4-dimethoxyphenyl)-1,3-thiazol-2-yl]amino}-3-methylphenol](/img/structure/B5822301.png)